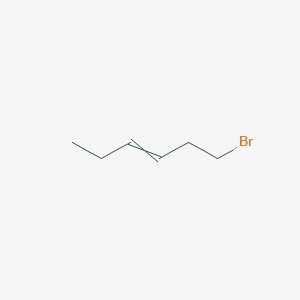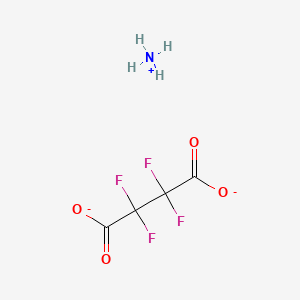
(z)-1-Bromo-3-hexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(z)-1-Bromo-3-hexene is an organic compound with the molecular formula C6H11Br. It is a bromoalkene, characterized by the presence of a bromine atom attached to a carbon-carbon double bond. The (z)-configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(z)-1-Bromo-3-hexene can be synthesized through various methods. One common approach involves the addition of hydrogen bromide (HBr) to 1-hexyne under controlled conditions to ensure the formation of the (z)-isomer. The reaction typically requires a catalyst, such as a palladium complex, to facilitate the addition of HBr across the triple bond.
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale bromination of 3-hexene. This process involves the use of bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled temperature and pressure conditions to maximize yield and selectivity for the (z)-isomer.
Analyse Chemischer Reaktionen
Types of Reactions
(z)-1-Bromo-3-hexene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form 1,3-hexadiene.
Addition Reactions: The double bond can participate in addition reactions with halogens (e.g., Br2, Cl2) or hydrogen halides (e.g., HCl, HBr).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products
Substitution: 3-Hexanol, 3-Hexanenitrile.
Elimination: 1,3-Hexadiene.
Addition: 1,2-Dibromo-3-hexane.
Wissenschaftliche Forschungsanwendungen
(z)-1-Bromo-3-hexene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of intermediates for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of (z)-1-Bromo-3-hexene in chemical reactions involves the interaction of the bromine atom and the double bond with various reagents. For example, in substitution reactions, the bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation, where the bromine atom and a hydrogen atom are removed to form a double bond.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(z)-1-Chloro-3-hexene: Similar structure but with a chlorine atom instead of bromine.
(z)-1-Iodo-3-hexene: Similar structure but with an iodine atom instead of bromine.
(z)-1-Bromo-2-hexene: Similar structure but with the bromine atom on the second carbon.
Uniqueness
(z)-1-Bromo-3-hexene is unique due to its specific reactivity and selectivity in chemical reactions. The presence of the bromine atom and the (z)-configuration influences its behavior in substitution, elimination, and addition reactions, making it a valuable compound in organic synthesis and industrial applications.
Eigenschaften
Molekularformel |
C6H11Br |
|---|---|
Molekulargewicht |
163.06 g/mol |
IUPAC-Name |
1-bromohex-3-ene |
InChI |
InChI=1S/C6H11Br/c1-2-3-4-5-6-7/h3-4H,2,5-6H2,1H3 |
InChI-Schlüssel |
HSNATJOWAYTBGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}phenol](/img/structure/B11725940.png)



![2-hydroxy-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11725951.png)
![[(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]thiourea](/img/structure/B11725960.png)
![2-[2-(Hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione](/img/structure/B11725965.png)
![Ethyl 3-[(2-cyanoacetamido)imino]hexanoate](/img/structure/B11725973.png)
![{3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl}(methoxy)amine](/img/structure/B11725978.png)
![3-[(2-Methylphenyl)hydrazinylidene]-2-piperidinone](/img/structure/B11725981.png)

![5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11725997.png)
